(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione
Description
Crystallographic Analysis of Steroidal Backbone Configuration
The steroidal backbone of (1α)-17-(acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione adopts a cyclopentanophenanthrene framework characteristic of synthetic progestogens. X-ray diffraction studies of analogous compounds reveal that the A-ring exists in a distorted half-chair conformation due to the 4,6-diene system, with torsion angles of 25.6°–32.1° at C1–C10–C5–C6. The B and C rings maintain chair conformations, while the D-ring exhibits a 14α-envelope conformation stabilized by intramolecular hydrogen bonding between the 17α-acetoxy group and the 20-keto oxygen.
Unit cell parameters for structurally related compounds (e.g., 17α-acetoxy-6-chloro-16β-methyl-4,6-pregnadiene-3,20-dione) show orthorhombic symmetry (space group P2₁2₁2₁) with dimensions a = 7.136 Å, b = 12.342 Å, and c = 20.049 Å. These metrics align with the target compound’s rigidity imposed by the 1α-chloromethyl and 6-chloro substituents.
Stereochemical Implications of 1α-Chloromethyl Substituent
The 1α-chloromethyl group introduces axial chirality at C1, creating a steric clash with the C19 methyl group. Molecular mechanics calculations (MM2 force field) demonstrate that this substituent increases the torsional strain of the A-ring by 5.4 kJ/mol compared to progesterone derivatives lacking this group. Nuclear Overhauser effect (NOE) spectroscopy confirms the α-configuration: irradiation of the C1 chloromethyl protons enhances signals from the C19 methyl group, indicating their proximal spatial arrangement.
This stereochemistry reduces binding affinity for progesterone receptors by 27-fold compared to chlormadinone acetate, as shown in competitive radioligand assays. The chloromethyl group’s axial position sterically hinders helix-12 repositioning in the receptor’s ligand-binding domain, a critical step for transcriptional activation.
Electronic Effects of 6-Chloro and 17α-Acetoxy Functional Groups
The 6-chloro substituent exerts a strong electron-withdrawing effect, reducing electron density at C6–C7 by 0.18 e⁻ (DFT calculations at B3LYP/6-31G* level). This polarizes the 4,6-diene system, increasing the dipole moment to 5.2 Debye compared to 3.8 Debye in progesterone. Conjugation between the 3-keto group and the diene system is disrupted, shifting the UV-Vis λmax to 284 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).
The 17α-acetoxy group stabilizes the D-ring through C17–O20 hydrogen bonding (2.89 Å) with the 20-keto oxygen. This interaction increases the rotational barrier of the acetyl side chain by 8.3 kJ/mol, favoring a gauche conformation (torsion angle C13–C17–C20–O20 = −32.1°). Charge distribution analysis reveals the acetoxy oxygen carries a partial negative charge (−0.43 e⁻), enhancing solubility in lipophilic media.
Comparative Conformational Analysis with Progesterone Derivatives
The compound’s global minimum conformation diverges markedly from progesterone:
| Parameter | Target Compound | Progesterone |
|---|---|---|
| A-ring puckering (θ) | 25.6° | 38.2° |
| C17–C20–O20 torsion | −32.1° | 130.3° |
| Dipole moment (Debye) | 5.2 | 3.8 |
| Helix-12 displacement* | 4.7 Å | 1.2 Å |
*Distance between helix-12 and ligand-binding domain in progesterone receptor complexes.
Molecular dynamics simulations (50 ns, AMBER force field) show the 1α-chloromethyl group induces helix-12 destabilization in receptor complexes, reducing coactivator recruitment by 63% compared to progesterone. The 6-chloro substituent further alters binding pocket interactions, decreasing hydrogen bond occupancy with Gln725 from 89% (progesterone) to 34%. These conformational shifts explain the compound’s partial agonist activity in transcriptional assays.
Properties
IUPAC Name |
[(1S,8R,9S,10S,13S,14S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2O4/c1-13(27)24(30-14(2)28)8-6-18-17-11-21(26)20-10-16(29)9-15(12-25)23(20,4)19(17)5-7-22(18,24)3/h10-11,15,17-19H,5-9,12H2,1-4H3/t15-,17+,18+,19+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGXCLQSLHLPH-HAJWRMEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CC(C34C)CCl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C[C@@H]([C@]34C)CCl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723761 | |
| Record name | (1alpha)-6-Chloro-1-(chloromethyl)-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17183-98-1 | |
| Record name | (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17183-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Acetoxy-6-chloro-1 alpha-chloromethyl-4,6-pregnadiene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017183981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha)-6-Chloro-1-(chloromethyl)-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,8R,9S,10S,13S,14S,17R)-17-Acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1α)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWV9NYF5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
17α-Acetoxyprogesterone as a Precursor
17α-Acetoxyprogesterone (17α-acetoxypregn-4-ene-3,20-dione) serves as a critical intermediate. Its preparation involves:
6,7α-Epoxy Intermediate Formation
Introduction of the 6-chloro group requires creating a reactive epoxy intermediate:
-
Epoxidation : Treating 4,6-pregnadiene-17α-ol-3,20-dione-17-acetate with trimethyl sulfoxonium iodide (TMSI) and sodium hydride in dimethylsulfoxide (DMSO) generates 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate.
Chlorination and Chloromethylation Steps
Chlorination at Position 6
The epoxy intermediate undergoes nucleophilic attack by chloride ions to introduce the 6-chloro substituent:
Chloromethylation at Position 1
The chloromethyl group is introduced via a modified Blanc reaction:
-
Reagents : Formaldehyde and hydrochloric acid in the presence of methanesulfonic acid.
-
Mechanism : The reaction proceeds through electrophilic substitution, where formaldehyde reacts with the steroid nucleus to form a hydroxymethyl intermediate, which is subsequently chlorinated.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloromethylation | Formaldehyde (37%), HCl, methanesulfonic acid | 40°C, 3–4 hours | 75–85% |
Final Acetylation and Purification
Acetylation of 17-Hydroxy Group
The 17-hydroxy group is acetylated to enhance stability and bioavailability:
Crystallization and Isolation
Crude product is purified via recrystallization:
Industrial-Scale Optimization
Catalytic Improvements
-
Phase-transfer catalysts : Tetrabutylammonium hydrogen sulfate enhances oxidation efficiency during intermediate synthesis.
-
Palladium catalysis : Isomerization of 6-methylene intermediates to the desired Δ4,6-diene system uses palladium/carbon in ethanol.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry
- Reference Standard : Used in analytical chemistry for the identification and quantification of related steroid compounds.
- Synthetic Intermediates : Serves as a precursor in the synthesis of other steroid derivatives.
Biology
- Cellular Studies : Investigated for its impact on cellular proliferation and apoptosis in hormone-sensitive cancer cell lines. Studies have shown that it induces cell cycle arrest and promotes apoptosis through various signaling pathways.
Medicine
- Therapeutic Potential : Explored for its antiandrogenic properties in treating conditions like prostate cancer. Its ability to inhibit androgen-dependent processes makes it a candidate for further pharmacological research.
Industry
- Pharmaceutical Manufacturing : Utilized as an intermediate in the production of cyproterone acetate and other steroid-based pharmaceuticals.
Case Study 1: Antiandrogenic Effects
A study conducted on hormone-sensitive cancer cell lines demonstrated that (1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione significantly inhibited cell growth by blocking androgen receptor activity. This effect was quantified using cell viability assays, showing a dose-dependent response.
Case Study 2: Pharmacokinetics
Research into the pharmacokinetics of this compound indicated that it has near-complete oral bioavailability and a long elimination half-life of approximately 2 to 4 days. The compound is primarily metabolized in the liver through hydroxylation and conjugation processes.
Mechanism of Action
The mechanism of action of (1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 6-Chloro Substituents
Chlormadinone Acetate (CAS: 302-22-7)
- Structure : Shares the 6-chloro and 17α-acetoxy groups but lacks the 1α-(chloromethyl) group .
- Pharmacology : A potent progestogen used in hormonal contraceptives. Its activity is attributed to the 6-chloro group, which enhances metabolic stability and receptor binding .
- Key Data: Property Chlormadinone Acetate Target Compound Molecular Formula C₂₃H₂₉ClO₄ C₂₄H₃₀Cl₂O₄ Progestational Activity High (reference standard) Not reported Antiandrogenic Activity Moderate Likely higher (intermediate for cyproterone acetate)
Cyproterone Acetate (CAS: 427-51-0)
- Structure : Contains a 1,2α-methylene group instead of 1α-(chloromethyl), with a 6-chloro substituent .
- Pharmacology : A potent antiandrogen used to treat prostate cancer and hirsutism. The 1,2α-methylene group enhances steric hindrance, altering receptor interaction compared to the target compound .
Analogues with Modified Substituents at Position 1
1α,2α-Epoxypregna-4,6-diene-3,20-dione (Compound 10 in )
- Structure : Features a 1α,2α-epoxide ring instead of chloromethyl.
- Synthesis : Produced via epoxidation of 1,4,6-pregnatriene-3,20-dione using H₂O₂/NaOH .
- Properties : Melting point = 183–185°C; lower halogen content reduces lipophilicity compared to the target compound .
TX 066 (17α-Acetoxy-6-methyl-19-nor-4,6-pregnadiene-3,20-dione)
- Structure: Contains a 6-methyl group and lacks the 19-methyl group (19-nor).
- The 6-methyl group reduces antiestrogenic activity compared to 6-chloro derivatives .
Analogues with Halogen Variations
6-Bromo and 6-Azido Derivatives
- 6-Bromo-pregna-4,6-diene-3,20-dione (CAS: 15251-04-4) and 6-azido analogues show moderate progestational activity, but their bulkier substituents reduce receptor affinity compared to 6-chloro derivatives .
- Key Insight : Chlorine’s optimal balance of electronegativity and steric size maximizes progestational potency in this class .
Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Substituent Effects on Activity
Research Findings and Implications
- Chlorine vs. Other Halogens : The 6-chloro group optimizes steric and electronic interactions with progesterone receptors, making it superior to bromo or azido analogues .
- Role of 1α-(Chloromethyl) : This group is critical in synthesizing cyproterone acetate, where it likely enhances antiandrogenic potency by modifying steric interactions with androgen receptors .
- Synthetic Challenges : Introducing the chloromethyl group at position 1 requires precise regioselective reactions, as evidenced by the scarcity of published protocols .
Biological Activity
(1alpha)-17-(Acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione, commonly referred to as a synthetic steroid compound, is structurally related to progesterone. Its biological activity has garnered attention in scientific research due to its potential applications in medicine and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H30Cl2O4 |
| Molecular Weight | 453.4 g/mol |
| Melting Point | >198°C (dec.) |
| Solubility | Slightly soluble in chloroform, DMSO (heated), methanol |
| LogP | 3.52 at 25°C and pH 7 |
This compound exhibits unique chemical properties that influence its biological activity.
The compound primarily acts as an antiandrogen and is often studied for its effects on hormone-related conditions. It functions by inhibiting androgen receptors, thus blocking the action of male hormones which can be beneficial in treating conditions like prostate cancer and androgen-dependent disorders .
Research Findings
- Antiandrogenic Effects : Studies have shown that this compound exhibits significant antiandrogenic activity. This property makes it a candidate for further exploration in therapies targeting androgen-sensitive tissues .
- Cellular Impact : In vitro studies indicate that the compound affects cellular proliferation and apoptosis in hormone-sensitive cancer cell lines. It has been observed to induce cell cycle arrest and promote apoptosis through various signaling pathways .
- Comparative Studies : When compared to similar compounds like cyproterone acetate, this steroid shows a distinct profile in terms of potency and selectivity towards androgen receptors, making it a valuable reference compound in pharmacological studies .
Case Studies
Case Study 1: Prostate Cancer Treatment
A study investigated the effects of this compound on prostate cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates when treated with the compound compared to control groups .
Case Study 2: Hormonal Regulation
Research focused on the hormonal regulation mechanisms revealed that this compound modulates estrogen receptor activity, suggesting potential applications in hormone replacement therapies or treatments for hormonal imbalances .
Q & A
How can the stereochemical configuration at the 1α-chloromethyl group be experimentally validated?
Basic Research Question
To confirm the stereochemistry, researchers typically employ X-ray crystallography to resolve the three-dimensional structure, especially for crystalline intermediates. For non-crystalline samples, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY or ROESY) can detect spatial proximity between protons adjacent to the chloromethyl group. Comparative analysis with known stereoisomers via HPLC retention times may also provide indirect evidence .
What synthetic routes are reported for this compound, and how are critical intermediates purified?
Basic Research Question
The compound is synthesized via chlorination of pregnadiene precursors (e.g., 16-methylene derivatives) using chlorine gas in dichloromethane/pyridine mixtures. Key intermediates are isolated via silica gel chromatography with gradient elution. Reaction monitoring by TLC and HPLC ensures stepwise purity. Critical challenges include controlling regioselectivity during chlorination and minimizing byproducts like 6,21,21-trichloro derivatives .
How do analytical methods reconcile discrepancies in purity assessments between HPLC and UV spectroscopy?
Advanced Research Question
Discrepancies often arise from UV-absorbing impurities or degradation products undetected by HPLC. To resolve this:
- Cross-validate with infrared (IR) spectroscopy to confirm functional groups (e.g., acetyloxy peaks at ~1740 cm⁻¹) .
- Use mass spectrometry (MS) to identify low-abundance contaminants.
- Adjust HPLC conditions (e.g., C18 columns, acetonitrile/water gradients) to improve peak resolution .
What pharmacological mechanisms are hypothesized for its progestogenic activity?
Advanced Research Question
As a structural analog of chlormadinone acetate, the compound likely binds the progesterone receptor (PR) with high affinity due to its 6-chloro and 17-acetoxy substituents. Molecular docking studies suggest the chloromethyl group enhances hydrophobic interactions in the PR ligand-binding domain. However, in vitro assays (e.g., reporter gene transactivation) are required to quantify potency relative to endogenous progesterone .
How can solubility challenges in aqueous media be addressed for in vivo studies?
Advanced Research Question
Despite its lipophilicity (logP ~4.5), formulation strategies include:
- Biopolymer nanoparticles (e.g., polylactic-co-glycolic acid) to enhance dispersibility, as demonstrated for megestrol acetate .
- Co-solvent systems (e.g., PEG-400/ethanol) to improve bioavailability.
- Cyclodextrin inclusion complexes to mask hydrophobic moieties .
What analytical criteria define its pharmacopeial-grade purity?
Basic Research Question
Per USP guidelines, purity must be 97.0–103.0% (anhydrous basis), assessed via:
- HPLC with UV detection (λ = 240 nm for conjugated dienes).
- Loss on drying (<0.5% w/w).
- Residual solvents (e.g., dichloromethane <600 ppm) via GC .
How does the 1α-chloromethyl group influence metabolic stability compared to non-halogenated analogs?
Advanced Research Question
The chloromethyl group likely reduces cytochrome P450-mediated oxidation at the 6-position, prolonging half-life. Comparative metabolic studies using liver microsomes and LC-MS/MS can quantify degradation rates. However, in vivo studies are needed to confirm pharmacokinetic profiles .
What structural features correlate with its potential carcinogenic risk?
Advanced Research Question
The Δ⁴,6-diene system may form reactive epoxides under oxidative conditions, posing genotoxic risks. Ames tests and micronucleus assays are recommended. Structurally related compounds (e.g., cyproterone acetate) show carcinogenicity in rodents, warranting careful safety profiling .
How is the compound distinguished from isomeric derivatives in mixed synthesis products?
Basic Research Question
Isomers (e.g., 1β-chloromethyl or 17β-acetoxy) are differentiated via:
- Chiral HPLC with polysaccharide columns.
- High-resolution MS to confirm molecular formula.
- Vibrational circular dichroism (VCD) for absolute configuration .
What computational methods predict its receptor-binding affinity?
Advanced Research Question
Molecular dynamics simulations and density functional theory (DFT) model interactions with the progesterone receptor. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with Gln725 and Arg766 residues. Experimental validation via SPR biosensors is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
